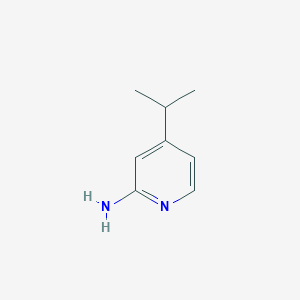

4-Isopropylpyridin-2-amine

Description

Significance of Pyridin-2-amine Scaffolds in Organic and Medicinal Chemistry

The pyridin-2-amine scaffold, the core structural element of 4-isopropylpyridin-2-amine, is a "privileged structure" in the realm of medicinal chemistry. rsc.org This designation is due to its recurring presence in a wide array of FDA-approved drugs and compounds exhibiting diverse biological activities. rsc.orgnih.gov The nitrogen atom within the pyridine (B92270) ring can act as a hydrogen bond acceptor, and the amine group can act as a hydrogen bond donor, facilitating interactions with biological targets like enzymes and receptors. nih.gov This capacity for molecular interaction is a key reason for the scaffold's prevalence in drug discovery programs. nih.gov

The versatility of the pyridin-2-amine framework allows for the synthesis of a vast library of derivatives with a wide spectrum of pharmacological properties. nih.govhilarispublisher.com Research has demonstrated that compounds incorporating this scaffold can exhibit activities including anti-inflammatory, antimicrobial, and anticancer effects. nih.govsmolecule.com For instance, derivatives of 2-aminopyridine (B139424) have been investigated for their potential in developing new therapeutic agents. smolecule.com The ability to readily modify the pyridine ring and its substituents enables chemists to fine-tune the physicochemical and biological properties of the resulting molecules, making the pyridin-2-amine scaffold a cornerstone in the design of novel, potent, and selective therapeutic agents. nih.govhilarispublisher.com

Overview of Research Trajectories for Isopropylpyridin-2-amine Derivatives

The foundational structure of this compound serves as a starting point for the development of a variety of derivatives with potential applications in medicinal chemistry. Research in this area is multifaceted, with scientists exploring how different modifications to the parent molecule can lead to compounds with specific biological activities.

One significant area of investigation involves the synthesis of complex heterocyclic systems where the this compound moiety is a key component. For example, researchers have developed a derivative, N-(2-((3-(4-Isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-yl)amino)-5-(trifluoromethyl)pyridin-3-yl)-N-ethylacetamide, which has been identified as a novel macrofilaricidal compound for treating human filarial infections. acs.org Another line of research has focused on creating negative allosteric modulators (NAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders. A notable compound from this effort is (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide, which has shown potential analgesic effects in preclinical models. researchgate.net

Furthermore, derivatives are being explored for their potential in targeting other biological pathways. The compound 4-(3-(4-Fluorophenyl)quinoxalin-2-yl)-N-isopropylpyridin-2-amine is an example of a molecule with a complex structure built upon the N-isopropylpyridin-2-amine framework that is of interest in medicinal chemistry. ontosight.ai While specific biological activities are under investigation, related quinoxaline (B1680401) derivatives have been studied for anticancer and anti-inflammatory properties. ontosight.ai The strategic combination of the isopropyl-substituted pyridine ring with other pharmacologically relevant structures continues to be a promising avenue for the discovery of new chemical entities.

Interactive Data Table: Research Applications of Isopropylpyridin-2-amine Derivatives

| Derivative Name | Research Area | Potential Application |

|---|---|---|

| N-(2-((3-(4-Isopropylpyridin-2-yl)-1,2,4-thiadiazol-5-yl)amino)-5-(trifluoromethyl)pyridin-3-yl)-N-ethylacetamide | Medicinal Chemistry | Macrofilaricidal agent acs.org |

| (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide | Neuroscience | mGlu5 Receptor Negative Allosteric Modulator, Analgesic researchgate.net |

| 4-(3-(4-Fluorophenyl)quinoxalin-2-yl)-N-isopropylpyridin-2-amine | Medicinal Chemistry | Drug Discovery Lead Compound ontosight.ai |

| N-cyclopropyl-5-isopropylpyridin-2-amine | Organic Synthesis | Building block for complex heterocycles |

| 2-Chloro-5-isopropylpyridin-4-amine | Medicinal Chemistry | Intermediate for BACE1 inhibitors (Alzheimer's disease) smolecule.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZXIZXIMJXQIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Isopropylpyridin 2 Amine Systems

Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring is generally considered an electron-deficient aromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. However, the presence of the strongly activating amino group at the 2-position significantly influences this reactivity. The amino group, through its +M (mesomeric) effect, increases the electron density of the pyridine ring, particularly at the positions ortho and para to it (positions 3 and 5). This activating effect counteracts the deactivating nature of the ring nitrogen.

The directing effect of the substituents on the pyridine ring of 4-isopropylpyridin-2-amine is a key factor in determining the regioselectivity of electrophilic substitution. The amino group at C2 directs incoming electrophiles to the C3 and C5 positions. The isopropyl group at C4 is a weak activating group and also directs to the positions ortho and para to it (C3 and C5). Therefore, electrophilic attack is strongly favored at the C3 and C5 positions.

Halogenation Reactions (e.g., Bromination Pathways)

Due to the activating nature of the amino group, 2-aminopyridines are highly susceptible to attack by electrophilic reagents like halogens. google.com Halogenation of this compound is anticipated to occur readily, likely at the 3- and/or 5-positions, which are activated by the amino group. The reaction with bromine, for instance, would proceed via the typical mechanism of electrophilic aromatic substitution.

The reaction of 2-aminopyridines with halogens can sometimes lead to the formation of byproducts, including dihalogenated compounds. google.com For instance, the bromination of 2-aminopyridine (B139424) can yield 2-amino-3,5-dibromopyridine. google.com Therefore, controlling the reaction conditions, such as temperature and the stoichiometry of the halogenating agent, is crucial to achieve selective mono-halogenation of this compound.

| Reactant | Reagent | Expected Major Product(s) | Reference |

| This compound | Br₂ | 3-Bromo-4-isopropylpyridin-2-amine and/or 5-Bromo-4-isopropylpyridin-2-amine | google.com |

| This compound | Cl₂ | 3-Chloro-4-isopropylpyridin-2-amine and/or 5-Chloro-4-isopropylpyridin-2-amine | google.com |

Nitration Reactions and Positional Selectivity

The nitration of 2-aminopyridines can be complex, as the reaction is typically carried out in strongly acidic conditions (e.g., a mixture of nitric acid and sulfuric acid). Under these conditions, the basic nitrogen atom of the pyridine ring can be protonated, forming a pyridinium (B92312) ion. This protonation further deactivates the ring towards electrophilic attack. However, the amino group can also be protonated.

Despite the deactivation caused by protonation, the powerful activating effect of the amino group can still direct the nitro group to the 3- and 5-positions. The nitration of 2-aminopyridine itself is known to yield a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine. The preponderance of the 5-nitro isomer in the nitration of 2-aminopyridine has been attributed to electric hindrance, where repulsion between the positive charge on the incoming electrophile and the protonated ring nitrogen directs the substitution away from the position adjacent to the nitrogen. sapub.org

In the case of this compound, nitration is expected to yield a mixture of 3-nitro-4-isopropylpyridin-2-amine and 5-nitro-4-isopropylpyridin-2-amine. The steric bulk of the isopropyl group at the 4-position might influence the ratio of these isomers, potentially favoring substitution at the less hindered 5-position.

| Reactant | Reagents | Expected Major Product(s) | Reference |

| This compound | HNO₃, H₂SO₄ | 3-Nitro-4-isopropylpyridin-2-amine and 5-Nitro-4-isopropylpyridin-2-amine | sapub.org |

Mechanistic Insights into Electrophilic Substitution (e.g., Radical Mechanisms)

While the predominant mechanism for electrophilic substitution on aromatic rings is the arenium ion mechanism, radical substitution mechanisms can also be operative under certain conditions. For pyridine derivatives, radical reactions, such as the Minisci reaction, provide an alternative pathway for functionalization. The Minisci reaction involves the addition of a nucleophilic radical to a protonated pyridine ring.

Although less common for halogenation and nitration under standard conditions, the possibility of radical pathways, particularly in the presence of radical initiators or under photochemical conditions, should not be entirely dismissed. These reactions often exhibit different regioselectivity compared to ionic electrophilic substitutions.

Reactions Involving the Amino Group

The exocyclic amino group in this compound is a key functional group that undergoes a variety of reactions typical of primary aromatic amines.

Nucleophilic Substitution at the Amine Moiety

The amino group of this compound can act as a nucleophile and participate in substitution reactions. For instance, it can be alkylated, though direct alkylation of aminopyridines can sometimes be challenging to control and may lead to over-alkylation.

Acylation Reactions and Amide Formation

The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (under appropriate activating conditions) to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing more complex molecules. The stability of the resulting acylpyridinium cations can be a predictive tool for the catalytic activity in acyl transfer reactions. thieme-connect.de The presence of alkyl substituents on the pyridine ring can influence the stability of these intermediates and, consequently, the reaction rate. thieme-connect.de

The acylation of 2-aminopyrimidines, which are structurally related to 2-aminopyridines, has been shown to be influenced by the steric bulk of both the substituent on the ring and the acylating agent. rsc.org

| Reactant | Reagent | Product Type |

| This compound | Acetyl chloride | N-(4-isopropylpyridin-2-yl)acetamide |

| This compound | Acetic anhydride | N-(4-isopropylpyridin-2-yl)acetamide |

| This compound | Benzoyl chloride | N-(4-isopropylpyridin-2-yl)benzamide |

Reduction to Yield Secondary Amines

The primary amine functionality of this compound can be converted to a secondary amine through various reductive pathways. A common and direct method is reductive amination (also known as reductive alkylation). This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Another approach to synthesizing secondary amines from this compound is through N-alkylation followed by reduction . In this two-step process, the primary amine is first reacted with an alkyl halide. This reaction can sometimes lead to overalkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To control mono-alkylation, specific reaction conditions and reagents can be employed. Once the mono-alkylated product is obtained, if an intermediate like an amide was formed (e.g., through acylation followed by alkylation), a reduction step using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary to yield the secondary amine.

Catalytic hydrogenation can also be utilized for the reduction of the imine formed during reductive amination. In this case, the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

A summary of common reagents used in the conversion of primary amines to secondary amines is presented in the table below.

| Method | Carbonyl Compound | Reducing Agent/Catalyst | Typical Solvent |

| Reductive Amination | Aldehyde or Ketone | Sodium Borohydride (NaBH₄) | Methanol, Ethanol |

| Reductive Amination | Aldehyde or Ketone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile |

| Catalytic Hydrogenation | Aldehyde or Ketone | H₂ / Palladium on Carbon (Pd/C) | Ethanol, Ethyl Acetate |

Oxidation to N-Oxide Derivatives

The pyridine ring of this compound is susceptible to oxidation at the nitrogen atom, leading to the formation of the corresponding N-oxide derivative. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties of the pyridine ring. The N-oxide group can act as an activating group for nucleophilic substitution at the 2- and 4-positions and can also be used as a protecting group or a synthetic handle for further functionalization.

The oxidation of pyridines to their N-oxides is typically achieved using peroxy acids. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid. The choice of solvent is crucial, and chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform are frequently used.

Hydrogen peroxide (H₂O₂) in the presence of an acid, such as acetic acid, is another widely used oxidizing system. The acid protonates the pyridine nitrogen, making it more susceptible to attack by hydrogen peroxide. Other reagents that can be employed for the N-oxidation of pyridines include Caro's acid (peroxymonosulfuric acid) and urea-hydrogen peroxide adducts. organic-chemistry.org

For aminopyridines like this compound, the presence of the amino group can complicate the oxidation reaction, as the amino group itself can be oxidized. To circumvent this issue, a common strategy involves the protection of the amino group prior to N-oxidation. This is often achieved by acylation, for example, by reacting the amine with acetic anhydride to form the corresponding acetamide. The acetyl group is electron-withdrawing, which deactivates the amino group towards oxidation. Following the protection step, the pyridine nitrogen can be selectively oxidized to the N-oxide. The protecting group can then be removed by hydrolysis under acidic or basic conditions to yield the desired 2-amino-4-isopropylpyridine N-oxide.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform, Room Temperature | Generally high yields and clean reactions. |

| Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid, 70-80 °C | A classic and cost-effective method. |

| Caro's Acid (H₂SO₅) | Aqueous medium, controlled pH | Can be prepared in situ from potassium peroxymonosulfate (Oxone). |

| Urea-Hydrogen Peroxide (UHP) | Acetonitrile or solid-state | A stable and easy-to-handle source of hydrogen peroxide. organic-chemistry.org |

Cross-Coupling Reactions and Carbon-Carbon Bond Formation

For this compound to participate in cross-coupling reactions for C-C bond formation, it typically needs to be functionalized with a suitable leaving group (e.g., a halide) to act as the electrophilic partner, or converted into an organometallic reagent to act as the nucleophilic partner. The presence of the amino group can influence the reactivity and may require protection.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. libretexts.org To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be halogenated, for instance, at the 3-, 5-, or 6-position of the pyridine ring. The resulting halo-4-isopropylpyridin-2-amine could then be coupled with a variety of aryl or vinyl boronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

The coupling of 2-aminopyridine derivatives can be challenging. The nitrogen atom of the pyridine ring and the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity. mdpi.com Therefore, the choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction. In some cases, protection of the amino group, for example by acylation, may be necessary to achieve good yields. rsc.org

A hypothetical Suzuki-Miyaura coupling involving a halogenated derivative of this compound is depicted below:

Hypothetical Reaction Scheme: (X = Br, I) Image of a chemical reaction showing a halogenated this compound reacting with an aryl boronic acid in the presence of a palladium catalyst and a base to form an aryl-substituted this compound.

| Component | Examples | Function |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the cross-coupling reaction. |

| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and catalyst. |

Other Metal-Catalyzed Cross-Coupling Methodologies

Besides the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed for the functionalization of this compound derivatives.

Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org A halogenated derivative of this compound could serve as the aryl halide component, reacting with various alkenes to introduce a vinyl substituent onto the pyridine ring.

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgsynarchive.comorganic-chemistry.org This methodology could be used to introduce an alkynyl group onto a halogenated this compound scaffold, which is a versatile functional group for further transformations.

Buchwald-Hartwig Amination : While this reaction forms a C-N bond rather than a C-C bond, it is a crucial cross-coupling methodology. In this case, this compound itself could act as the nucleophile, reacting with an aryl halide or triflate to form an N-aryl derivative. libretexts.orgwikipedia.orgnih.govacsgcipr.org This reaction is highly valuable for the synthesis of more complex amine structures. The choice of a suitable palladium catalyst and ligand system is essential for achieving high efficiency. organic-chemistry.org

C-H Activation/Functionalization : More recent developments in cross-coupling chemistry focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalization with halides or organometallic reagents. The pyridine nitrogen and the amino group in this compound could potentially act as directing groups to achieve regioselective C-H activation at specific positions on the pyridine ring or on an N-aryl substituent. rsc.orgrsc.org This would allow for the direct formation of C-C or C-heteroatom bonds in a more atom-economical fashion.

Steric and Electronic Effects of the Isopropyl Substituent on Reactivity

The isopropyl group at the 4-position of the pyridine ring in this compound exerts both steric and electronic effects that influence its reactivity.

Electronic Effects: The isopropyl group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature increases the electron density of the pyridine ring. The increased electron density on the ring has several consequences:

It enhances the nucleophilicity of the pyridine nitrogen, making it more basic compared to unsubstituted pyridine. However, the presence of the electron-donating amino group at the 2-position already significantly increases the basicity and nucleophilicity of the ring nitrogen.

The increased electron density makes the pyridine ring more susceptible to electrophilic aromatic substitution, although such reactions are generally difficult on pyridine itself unless strongly activating groups are present.

In the context of cross-coupling reactions where a halogenated derivative of this compound is used as the electrophile, the electron-donating isopropyl group can slow down the rate of oxidative addition of the palladium(0) catalyst to the C-X bond. This is because oxidative addition is favored by electron-deficient aromatic rings.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group. Its steric hindrance is most pronounced at the adjacent 3- and 5-positions of the pyridine ring.

This steric bulk can influence the regioselectivity of reactions. For example, in an electrophilic substitution reaction, attack at the positions ortho to the isopropyl group (positions 3 and 5) might be disfavored due to steric hindrance.

In cross-coupling reactions, the steric hindrance of the isopropyl group could potentially affect the approach of the bulky palladium catalyst complex, although this effect is less direct from the 4-position compared to a substituent at the 3- or 5-position.

The free rotation around the C-C bond between the isopropyl group and the pyridine ring allows the two methyl groups to orient themselves in a way that minimizes steric clash with incoming reagents or catalysts.

Advanced Spectroscopic and Structural Elucidation of Isopropylpyridin 2 Amine Derivatives

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the exact placement of substituents on the pyridine (B92270) ring can be confirmed, and insights into the electronic environment of the molecule can be gained.

¹H NMR and ¹³C NMR for Substituent Position Confirmation

The substitution pattern of the pyridine ring in 4-isopropylpyridin-2-amine is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group.

The aromatic region would typically display three signals corresponding to the protons at positions 3, 5, and 6 of the pyridine ring. The proton at position 6, being adjacent to the nitrogen atom, would appear at the most downfield shift. The coupling patterns (splitting) between these protons provide definitive evidence of their relative positions. For instance, the proton at C5 would be coupled to the proton at C6 and the proton at C3, resulting in a doublet of doublets.

The isopropyl group gives rise to a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The integration of these signals corresponds to the number of protons, further confirming the structure.

In ¹³C NMR, the number of distinct signals reveals the number of non-equivalent carbon atoms. The carbons of the pyridine ring appear in the aromatic region (typically 100-160 ppm), while the carbons of the isopropyl group are found in the aliphatic region. The chemical shifts are influenced by the electronic effects of the amino and isopropyl substituents.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| H on NH₂ | ¹H | 4.5 - 5.5 | Broad singlet | Shift is concentration and solvent dependent. |

| H on C3 | ¹H | ~6.4 | Doublet | Coupled to H5. |

| H on C5 | ¹H | ~6.6 | Doublet of doublets | Coupled to H3 and H6. |

| H on C6 | ¹H | ~8.0 | Doublet | Coupled to H5. |

| CH of Isopropyl | ¹H | ~2.9 | Septet | Coupled to the six methyl protons. |

| CH₃ of Isopropyl | ¹H | ~1.2 | Doublet | Coupled to the methine proton. |

| C2 | ¹³C | ~159 | Singlet | Attached to the amine group. |

| C3 | ¹³C | ~105 | Singlet | |

| C4 | ¹³C | ~158 | Singlet | Attached to the isopropyl group. |

| C5 | ¹³C | ~112 | Singlet | |

| C6 | ¹³C | ~148 | Singlet | |

| CH of Isopropyl | ¹³C | ~34 | Singlet | |

| CH₃ of Isopropyl | ¹³C | ~23 | Singlet |

Analysis of Amine Proton Signals and Aromaticity

The amine (NH₂) protons in this compound typically appear as a broad signal in the ¹H NMR spectrum. orgchemboulder.comlibretexts.org The chemical shift of these protons is variable and highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The addition of deuterium oxide (D₂O) to the NMR sample results in the disappearance of the amine proton signal, a common technique used to identify labile protons.

The aromaticity of the pyridine ring is confirmed by the chemical shifts of the ring protons, which appear in the characteristic downfield region (typically 6.0-8.5 ppm). The electron-donating amino group at position 2 and the isopropyl group at position 4 influence the electron density of the ring, causing specific upfield or downfield shifts for the attached protons compared to unsubstituted pyridine. This electronic effect confirms the presence and influence of the substituents on the aromatic system. libretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and provides structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₁₂N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For aliphatic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org In the case of this compound, the most likely initial fragmentation is the loss of a methyl radical (•CH₃) from the isopropyl group to form a stable secondary benzylic-like cation. This results in a prominent peak at m/z corresponding to the loss of 15 Da (M-15).

Interactive Table: Expected High-Resolution Mass Spectrometry Data for this compound

| Species | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺ | C₈H₁₂N₂ | 136.1000 | The intact molecule with one electron removed. |

| [M-15]⁺ | C₇H₉N₂ | 121.0766 | Fragment resulting from the loss of a methyl radical (•CH₃) from the isopropyl group. |

| [M-43]⁺ | C₅H₅N₂ | 93.0453 | Fragment resulting from the loss of an isopropyl radical (•C₃H₇). |

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, including how they interact with each other in the crystal lattice.

Hydrogen Bonding Networks (e.g., N–H···N Interactions, Cyclic Dimers)

In the solid state, aminopyridine derivatives are known to form extensive hydrogen bonding networks. nih.govrsc.orgresearchgate.net For this compound, the primary amine group (N-H) acts as a hydrogen bond donor, while the pyridine ring nitrogen can act as a hydrogen bond acceptor.

A common and stable motif for 2-aminopyridine (B139424) and its derivatives is the formation of centrosymmetric cyclic dimers through two N–H···N hydrogen bonds. researchgate.netnih.gov In this arrangement, the amine group of one molecule donates a proton to the ring nitrogen of a second molecule, and vice versa. researchgate.netacs.org These interactions are a dominant force in the crystal packing of such molecules, influencing their physical properties. The presence of the bulky isopropyl group may cause steric effects that could influence the planarity and specific geometry of these dimers compared to unsubstituted 2-aminopyridine.

Interactive Table: Typical Hydrogen Bond Parameters in 2-Aminopyridine Dimers

| Interaction | D-H···A | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Intermolecular H-Bond | N-H···N | 2.9 - 3.2 | 160 - 180 |

(D = Donor atom, A = Acceptor atom)

Steric Effects of the Isopropyl Group on Crystal Packing

In analogous sterically hindered systems, such as those involving N-(2,6-diisopropylphenyl) substituents on aminopyridine ligands, the bulky groups govern the orientation of the molecules in the solid state to minimize steric clashes. This often leads to non-planar arrangements and can create specific pockets and channels within the crystal lattice. For instance, studies on zinc bis(aminopyridinate) complexes reveal that the steric bulk of isopropyl groups dictates different orientations of the coordinated ligands, leading to either "head-to-head" or "head-to-tail" arrangements. mdpi.com In the case of this compound, the isopropyl group would likely influence the intermolecular hydrogen bonding patterns involving the 2-amino group and the pyridine nitrogen, forcing a staggered or herringbone packing motif to accommodate its volume. This steric influence can be a powerful tool in crystal engineering, guiding the formation of specific supramolecular architectures. cam.ac.uk

| Feature | Anticipated Effect of Isopropyl Group |

| Molecular Stacking | Prevents close, co-facial π-π stacking. |

| Hydrogen Bonding | Influences the geometry and directionality of N-H···N bonds. |

| Crystal Packing Motif | Likely promotes non-planar, staggered, or herringbone arrangements. |

| Supramolecular Assembly | Can be utilized to direct the formation of specific crystal structures. |

This table is generated based on established principles of steric effects in substituted pyridines and related compounds, in the absence of specific experimental data for this compound.

Torsional Angles and Conformational Analysis

The conformational flexibility of this compound derivatives is primarily associated with the rotation around the C4-C(isopropyl) bond and the orientation of the amino group at the C2 position. A torsional angle, or dihedral angle, describes the geometric relationship between two parts of a molecule joined by a chemical bond. wikipedia.org For the isopropyl group, the key torsional angle would be defined by the plane of the pyridine ring and the plane formed by the C4, the isopropyl methine carbon, and one of the isopropyl methyl carbons.

Analysis of structurally related molecules in the Cambridge Structural Database (CSD) can provide insights into preferred conformations. acs.org For a substituent on a phenyl ring, which is analogous to the pyridine ring here, the torsional angle is influenced by a balance of steric hindrance and electronic effects. In the absence of specific experimental data for this compound, we can infer from general principles that the isopropyl group will likely adopt a conformation that minimizes steric interaction with the adjacent hydrogen atoms on the pyridine ring at the 3 and 5 positions. This would likely result in a staggered conformation where the methine hydrogen of the isopropyl group is oriented away from the plane of the pyridine ring.

| Torsional Angle | Description | Expected Conformation |

| Pyridine C3-C4-C(isopropyl)-H | Rotation of the isopropyl group relative to the pyridine ring. | Staggered, to minimize steric clash with adjacent ring hydrogens. |

| Pyridine N1-C2-N(amino)-H | Orientation of the amino group. | May be influenced by intramolecular hydrogen bonding, favoring planarity with the ring. |

This table outlines the key torsional angles and their expected conformations based on general stereochemical principles, pending specific experimental data for this compound.

Halogen Interactions in Halogenated Isomers

The introduction of halogen atoms onto the this compound scaffold would introduce the possibility of halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing. mdpi.com Halogen bonds form between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. researchgate.net In halogenated isomers of this compound, potential halogen bond donors would be the halogen atoms themselves, while acceptors could include the pyridine nitrogen, the amino nitrogen, or another halogen atom.

The strength and nature of these interactions would depend on the identity and position of the halogen. The ability to form halogen bonds generally increases in the order Cl < Br < I. mdpi.com Studies on co-crystals of halogenated pyridine amides have shown that halogen bonding can compete with or act in concert with traditional hydrogen bonding to direct the supramolecular assembly. mdpi.com For example, in certain co-crystals of 4-iodo-substituted pyridines, a halogen-bond based –I···N(py) synthon was observed to replace a hydrogen-bond motif present in the non-halogenated parent structures. mdpi.com

In a hypothetical halogenated derivative of this compound, one could expect a variety of intermolecular interactions that would dictate the final crystal structure. For instance, a halogen atom at the 3- or 5-position could engage in a halogen bond with the pyridine nitrogen of a neighboring molecule, while the amino group participates in hydrogen bonding. The interplay between these interactions and the steric demands of the isopropyl group would lead to complex and potentially predictable three-dimensional networks. The presence of both hydrogen and halogen bonding capabilities makes these molecules interesting targets for crystal engineering. nih.gov

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Halogen Bond | Halogen atom (e.g., Cl, Br, I) | Pyridine N, Amino N, another Halogen | Directional control of molecular assembly, formation of chains or sheets. |

| Hydrogen Bond | Amino N-H | Pyridine N, Amino N, Halogen atom | Formation of dimers, chains, or more complex networks. |

| π-π Stacking | Pyridine ring | Pyridine ring | Likely limited due to steric hindrance from the isopropyl group. |

This table summarizes potential intermolecular interactions in hypothetical halogenated this compound isomers, based on established principles of halogen and hydrogen bonding.

Applications of Isopropylpyridin 2 Amine in Organic Synthesis

Utility as a Versatile Synthetic Intermediate

The chemical structure of 4-Isopropylpyridin-2-amine, featuring a pyridyl group, an amino group, and a gem-dimethyl moiety, makes it a highly effective bidentate directing group in organic synthesis. snnu.edu.cn This compound, often referred to in literature as a 2-(pyridin-2-yl)isopropyl (PIP) amine, facilitates challenging chemical reactions, particularly the activation of otherwise unreactive carbon-hydrogen (C-H) bonds. snnu.edu.cn

The primary utility of the PIP amine moiety lies in its ability to form stable, kinetically favored five-membered ring palladacycle intermediates. snnu.edu.cn This chelation effect allows for precise, site-selective functionalization at the β-methylene C(sp3)−H bonds of aliphatic chains attached to the amine. Research has demonstrated that this directing group enables the formation of various chemical bonds, including C-O, C-N, C-C, and C-F, with palladium catalysts. snnu.edu.cn The robustness of the PIP group allows it to tolerate various oxidative conditions, and it can be easily installed and removed under mild conditions, further enhancing its versatility as a synthetic tool. snnu.edu.cn

| Type of Bond Formation | Catalyst System | Key Feature of Intermediate | Reference |

| C-O, C-N, C-C, C-F | Palladium (Pd) | nih.govnih.gov-bicyclic palladacycle | snnu.edu.cn |

| Asymmetric C-H Functionalization | Pd with Chiral Ligands | Axially chiral environment | snnu.edu.cn |

Role as a Building Block for Complex Organic Molecules

The directing group capabilities of the this compound scaffold have been harnessed in the total synthesis of complex natural products. A notable application is in the synthesis of the aeruginosin family of marine natural products. snnu.edu.cn The construction of these intricate molecules often requires precise control over stereochemistry and the introduction of functional groups at specific positions, challenges that can be addressed by using the PIP amine as a directing group. snnu.edu.cn

Furthermore, its role extends to the synthesis of azaindoles (pyrrolopyridines), which are significant scaffolds in medicinal chemistry, particularly as kinase inhibitors. nih.gov Synthetic strategies for creating complex 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines can involve intermediates where the aminopyridine core is fundamental to the assembly of the final molecule through cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. nih.gov

Precursor in the Synthesis of Diverse Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a cornerstone for the synthesis of a multitude of other heterocyclic structures. The nucleophilic nature of the amino group, combined with the reactivity of the pyridine (B92270) ring, allows for its elaboration into more complex fused or linked ring systems.

The 2-aminopyridine structure is a key precursor for pyrimidine (B1678525) derivatives, which are of great interest due to their presence in natural products and their diverse biological activities. mdpi.commdpi.com Synthetic methodologies often involve the reaction of a 2-aminopyridine derivative with various reagents to construct the pyrimidine ring. For instance, 2-aminopyrimidines can be synthesized by reacting a substituted pyridine with compounds like urea or guanidine. researchgate.net In other routes, a pre-formed pyrimidine ring containing a suitable leaving group, such as a chlorine atom, can be reacted with an amine to introduce the desired substituent. mdpi.comnih.gov The 2-aminopyrimidine (B69317) scaffold is a structural component in several approved anticancer drugs. nih.gov

| Reactants | Resulting Heterocycle | Significance | Reference |

| 2-amino-4,6-dichloropyrimidine and various amines | Substituted 2-aminopyrimidines | Synthesis of β-glucuronidase inhibitors | nih.gov |

| 4-chloro-2-isopropyl-6-methyl-pyrimidine and aniline | 2-Isopropyl-6-methyl-N-phenylpyrimidin-4-amine | Antifungal activity studies | mdpi.com |

| Chalcones and Guanidine/Urea | Pyrimidine derivatives | General synthesis of bioactive heterocycles | researchgate.net |

The amino group of this compound can be transformed to serve as a reactive handle for building thiazole (B1198619) and thiadiazole rings, which are important pharmacophores. nih.govnih.gov A common strategy involves converting the amine to a thiosemicarbazide (B42300). This derivative can then undergo cyclization reactions with various electrophiles to form the desired five-membered heterocyclic ring. For example, reaction with α-haloketones or related compounds can yield substituted thiazoles. nih.gov Similarly, cyclization of thiosemicarbazide precursors with carboxylic acids or their derivatives, often promoted by dehydrating agents like polyphosphate ester (PPE), provides a direct route to 2-amino-1,3,4-thiadiazoles. mdpi.com

The synthesis of imidazole (B134444) derivatives can also be achieved using this compound as a starting material. General methods for imidazole synthesis, such as the Debus-Radziszewski reaction, utilize an amine, a dicarbonyl compound (like glyoxal), and an aldehyde. wikipedia.org In this context, this compound can serve as the amine component, leading to the formation of an imidazole ring appended to the pyridine core. This approach allows for the creation of 2,4,5-trisubstituted imidazoles with significant structural diversity. nih.gov The imidazole ring is a privileged structure in medicinal chemistry due to its ability to participate in hydrogen bonding and its presence in biologically vital molecules like the amino acid histidine. nih.gov

The aminopyridine framework is a valuable precursor for constructing more complex saturated nitrogen heterocycles like piperidines and spiropiperidines. nih.gov Spirocyclic structures, in particular, are of growing interest in drug discovery as they introduce three-dimensionality and conformational rigidity, which can enhance binding affinity to biological targets. whiterose.ac.ukrsc.org Synthetic strategies can involve the construction of the piperidine (B6355638) ring onto the existing pyridine scaffold or using the aminopyridine as a component in multi-step sequences. For example, (aminopyridyl)spiropiperidine derivatives have been synthesized for their potential as delta opioid receptor agonists. google.com The synthesis often involves building a carbocyclic ring onto the piperidine nitrogen or an adjacent carbon, or forming the piperidine ring on a pre-existing carbocycle. whiterose.ac.uk

| Target Heterocycle | General Synthetic Approach | Key Application Area | Reference |

| Spiropiperidine | Formation of a spiro-ring on a preformed piperidine or formation of a piperidine on a preformed carbocycle. | Drug Discovery (CNS diseases, pain) | whiterose.ac.ukbepls.com |

| Piperidine | Intramolecular cyclization of amino-aldehydes; Reductive amination. | Pharmaceutical Scaffolds | nih.gov |

Enabling Synthesis of Specific Functional Groups and Scaffolds

This compound serves as a valuable building block in organic synthesis for the construction of more complex molecular architectures, particularly fused heterocyclic scaffolds. The presence of the reactive 2-amino group, ortho to the pyridine nitrogen, allows for its participation in cyclization reactions to form bicyclic systems. A prominent example of this is the synthesis of substituted imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry due to its prevalence in a range of biologically active compounds.

The reaction of this compound with α-haloketones is a well-established and efficient method for the synthesis of 7-isopropyl-substituted imidazo[1,2-a]pyridines. This transformation, a variation of the Tschitschibabin reaction, proceeds through an initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular condensation between the amino group and the carbonyl group, leading to the formation of the fused imidazole ring. This synthetic strategy is versatile, allowing for the introduction of a variety of substituents onto the imidazo[1,2-a]pyridine core, depending on the choice of the α-haloketone.

A representative reaction is the condensation of a 2-aminopyridine with an α-haloketone, such as phenacyl bromide, to yield a 2-phenylimidazo[1,2-a]pyridine. This reaction can be carried out under various conditions, including traditional heating in a solvent, or more recently, using mechanochemical methods or in solvent-free one-pot procedures. nih.govscielo.br

Detailed research findings have demonstrated the broad applicability of this reaction for a variety of substituted 2-aminopyridines and α-haloketones. For instance, the one-pot reaction of acetophenone with a brominating agent and a 2-aminopyridine provides a direct route to 2-phenylimidazo[1,2-a]pyridines in good yields. nih.gov Similarly, the reaction of pre-formed phenacyl bromides with 2-aminopyridines under microwave irradiation in the presence of an ionic liquid catalyst has been shown to be a rapid and efficient method for the synthesis of these scaffolds.

The resulting imidazo[1,2-a]pyridine scaffold can be further functionalized. For example, the core structure can undergo C-H arylation to introduce additional diversity, leading to medicinally valuable multi-substituted 2-phenylimidazo-[1,2-a]pyridines. icsr.in Furthermore, derivatives of the imidazo[1,2-a]pyridine-2-carboxylic acid have been synthesized, showcasing the utility of this scaffold in creating potential enzyme inhibitors. frontiersin.orgresearchgate.net

The following table summarizes the general reaction for the synthesis of 7-substituted-imidazo[1,2-a]pyridines from the corresponding 4-substituted-2-aminopyridines.

| Starting Material (2-Aminopyridine) | Reagent (α-Haloketone) | Resulting Scaffold | Representative Yield (%) |

| This compound | 2-Bromoacetophenone | 7-Isopropyl-2-phenylimidazo[1,2-a]pyridine | 72-89 nih.gov |

| 4-Methylpyridin-2-amine | 2-Bromo-4'-chloroacetophenone | 7-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Not Specified |

| 2-Aminopyridine | 2-Bromo-1-phenylethanone | 2-Phenylimidazo[1,2-a]pyridine | 77 scielo.br |

Medicinal Chemistry and Biological Activity of Isopropylpyridin 2 Amine Derivatives

Anti-inflammatory Properties of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The structural frameworks of pyridine and pyrimidine are central to the development of new anti-inflammatory agents. Research has shown that derivatives from these families can effectively modulate the body's inflammatory response by targeting key enzymes and mediators.

The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are crucial in the inflammatory pathway as they are responsible for the production of prostaglandins (B1171923) which mediate pain and inflammation. mdpi.comnih.gov The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely due to the inhibition of COX-2. mdpi.comresearchgate.net Consequently, the development of selective COX-2 inhibitors is a primary goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition. mdpi.com

Pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide, and various cytokines. rsc.org For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown significant in vivo anti-inflammatory effects, with one compound featuring a trimethoxyphenyl group achieving a 74% inhibition of edema in a rat paw model. rsc.org

Hybrid molecules incorporating pyrazole (B372694) and pyridazine (B1198779) rings have also been synthesized and identified as potent and selective COX-2 inhibitors. rsc.org Some of these compounds exhibited greater COX-2 inhibitory activity than the reference drug, celecoxib. rsc.org Similarly, certain thiazolo[4,5-b]pyridin-2-one derivatives have been reported to be more potent anti-inflammatory agents than ibuprofen (B1674241) in in vivo studies. pensoft.net

| Compound Class | Specific Derivative | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Pyrazole Derivative | Compound 9 | 0.26 µmol/L | nih.gov |

| Pyrazole-Pyridazine Hybrid | Trimethoxy derivative 5f | 1.50 µM | rsc.org |

| Trimethoxy derivative 6f | 1.15 µM | rsc.org |

Antimicrobial Research and Antibacterial Potential

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyridine derivatives have emerged as a promising class of compounds in this area, demonstrating efficacy against a range of bacterial pathogens.

Derivatives of pyridine and its related heterocyclic systems have been evaluated for their antibacterial action against various Gram-negative bacteria, including clinically relevant strains like Escherichia coli and Salmonella typhi.

Studies on pyrimidine derivatives, such as 6-aryl-5-cyano-2-thiouracil compounds, have shown notable antibacterial activity, with some demonstrating the highest efficacy against Salmonella typhi. chemicaljournals.com Furthermore, Mannich bases derived from pyrol-pyridine have exhibited moderate antimicrobial effects against both E. coli and S. typhi. nih.gov

More complex structures, like pyrazolo[3,4-b]pyridines, have also been investigated. Specific derivatives from this class displayed moderate activity against E. coli, producing significant zones of inhibition in agar (B569324) diffusion assays. japsonline.com In the fight against drug-resistant bacteria, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have shown promising results against extended-spectrum β-lactamase (ESBL)-producing E. coli, a challenging multidrug-resistant pathogen. mdpi.com

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine (Derivative 6b) | E. coli | 13 mm zone of inhibition | japsonline.com |

| Pyrazolo[3,4-b]pyridine (Derivative 6d) | E. coli | 16 mm zone of inhibition | japsonline.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Compound 4a) | ESBL-producing E. coli | 13 ± 2 mm zone of inhibition (at 50 mg) | mdpi.com |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide (Compound 4c) | ESBL-producing E. coli | 15 ± 2 mm zone of inhibition (at 50 mg) | mdpi.com |

Enzyme Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern drug discovery. Derivatives of 4-isopropylpyridin-2-amine have been investigated as inhibitors of several key enzyme classes, including kinases and proteases, which are implicated in a variety of diseases.

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is often linked to diseases such as cancer and inflammatory disorders. The p38 mitogen-activated protein (MAP) kinase, in particular, is a well-established therapeutic target for inflammatory conditions due to its central role in regulating the production of pro-inflammatory cytokines. nih.govbenthamscience.com

The pyridinylimidazole class of compounds was among the first potent p38 kinase inhibitors to be discovered. nih.gov Building on this, various pyridine and pyrimidine-based scaffolds have been developed as kinase inhibitors. The pyrazolo[3,4-d]pyrimidine core is considered a "privileged scaffold" in this context because it acts as an isostere of adenine, the ATP component that binds in the kinase hinge region, allowing for effective and specific inhibition. rsc.orgcore.ac.uk In the context of neurodegenerative diseases, p38 MAP kinase is also implicated in processes like neuroinflammation and tau protein phosphorylation, making its inhibition a viable strategy for diseases like Alzheimer's. mdpi.com Additionally, 2-aminopyridine-based molecules have been successfully developed as inhibitors for other kinases, such as MAP4K4. nih.gov

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. domainex.co.uk The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is responsible for the initial and rate-limiting step in the production of Aβ peptides. researchgate.net Therefore, inhibiting BACE1 is a primary therapeutic strategy aimed at modifying the course of Alzheimer's disease. nih.govnih.gov

Pyridine-containing compounds have been a significant focus of BACE1 inhibitor design. Research has identified pyridine amine derivatives as effective inhibitors of this enzyme. researchgate.netresearchgate.net For example, a series of 2-amino-3,5,5-trifluoro-3,4,5,6-tetrahydropyridine derivatives were developed, with one lead compound demonstrating a high affinity for BACE1, reflected by a low nanomolar Ki value. bioworld.com This compound was also shown to effectively reduce Aβ40 levels in both the brain and plasma of preclinical models, demonstrating target engagement and therapeutic potential. bioworld.com Furthermore, peptide derivatives of 4-aminopyridine (B3432731) have been synthesized and evaluated for their β-secretase inhibitory activity, highlighting the versatility of the pyridine scaffold in targeting this critical enzyme. nih.gov

| Compound Class | Inhibitory Activity | Biological Effect | Reference |

|---|---|---|---|

| 2-amino-3,5,5-trifluoro-3,4,5,6-tetrahydropyridine | Ki = 4.3 nM | Reduced Aβ40 levels in rat brain (66%) and plasma (54%) at 10 mg/kg | bioworld.com |

General Enzyme Modulatory Effects

While the primary focus of research on this compound derivatives has been on receptor modulation, the broader class of pyridine-containing compounds demonstrates significant and diverse enzyme modulatory effects. Pyridine scaffolds are prevalent in medicinal chemistry and have been successfully developed as inhibitors for various enzyme targets.

For instance, certain 2,4,6-trisubstituted pyridine derivatives have been synthesized and evaluated as potent and selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), with some compounds showing improved activity over clinical candidates. nih.gov Other research has focused on designing pyridine derivatives with carbamic functions to act as cholinesterase inhibitors, targeting enzymes like acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. nih.gov

Furthermore, fused heterocyclic systems containing a pyridine ring, such as pyrazolo[3,4-b]pyridine derivatives, have been identified as effective inhibitors of α-amylase, an enzyme targeted in the management of diabetes. mdpi.com In the realm of cancer immunotherapy, novel pyrrolopyrimidine and pyrrolopyridine derivatives have been developed as potent inhibitors of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that regulates the STING pathway. researchgate.net In the field of infectious diseases, pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial enzyme for the viability of M. tuberculosis. nih.gov These examples highlight the versatility of the pyridine core in designing specific enzyme inhibitors, suggesting a potential, though less explored, avenue for this compound derivatives.

Receptor Modulatory Effects

A significant area of investigation for this compound and related structures is their activity as modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). This receptor is a promising therapeutic target for various central nervous system (CNS) disorders. nih.gov Derivatives of this class have been prominently identified as negative allosteric modulators (NAMs) of mGlu5. nih.govnih.gov

NAMs bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, glutamate, binds. nih.gov This allosteric binding results in a conformational change that reduces the receptor's response to glutamate. Prototypical mGlu5 NAMs, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine), have been instrumental in validating the therapeutic potential of targeting this receptor. nih.govnih.gov The discovery of novel mGlu5 NAMs, such as VU0285683, which features a pyridine-oxadiazole core, further underscores the importance of the pyridine scaffold in developing selective modulators for this receptor. nih.gov Research suggests a therapeutic window for mGlu5 NAMs in the treatment of substance-related and addictive disorders. nih.gov

Structure-Activity Relationship (SAR) Studies

The isopropyl group, particularly when positioned adjacent to the pyridine nitrogen and the amine, can have a profound impact on the biological activity of the molecule. This is attributed to the "gem-dimethyl effect," where the two methyl groups of the isopropyl moiety introduce specific steric and conformational constraints. In the context of the 2-(pyridine-yl)isopropyl (PIP) amine structure, this moiety has been developed as a strongly coordinating directing group in chemical synthesis. snnu.edu.cnacs.org

The substitution pattern on the pyridine ring is a critical determinant of both the potency and the functional activity of these derivatives as mGlu5 modulators. Subtle changes in the position or nature of substituents can dramatically alter how the molecule engages with its target, in some cases switching its activity from agonism to antagonism or from positive to negative allosteric modulation.

One study highlighted a "molecular switch" effect driven by the placement of a methyl group on the pyridine ring. nih.gov Moving a methyl substituent from the 6-position to the 3- or 4-positions, or removing it entirely, converted the compound from a positive allosteric modulator (PAM) into a potent negative allosteric modulator (NAM). nih.gov Conversely, placing the methyl group at the 2-position was detrimental to potency. nih.gov Another SAR study demonstrated that a "fluorine walk" around the pyridine ring, where a fluorine atom is moved to different positions, found that substitution at the 5-position led to a five-fold improvement in potency compared to the parent compound. nih.gov These findings underscore the sensitivity of the allosteric binding pocket to the electronic and steric properties of substituents on the pyridine ring.

| Compound Base Structure | Methyl Position | Activity Type | Potency (IC50/EC50) |

|---|---|---|---|

| Pyridyl-ether Analog | 6-position | PAM | - |

| Pyridyl-ether Analog | 3-position | NAM | Potent |

| Pyridyl-ether Analog | 4-position | NAM | Potent |

| Pyridyl-ether Analog | None (unsubstituted) | NAM | 0.112 µM |

| Pyridyl-ether Analog | 2-position | NAM | Reduced Potency |

For example, the development of fused thiazole (B1198619) mGlu5 receptor modulators has been reported. nih.gov In this series, the nature of substituents on the fused ring system was found to be crucial; smaller alkyl carboxamide groups tended to produce mGlu5 NAMs, while larger cycloalkyl, aryl, and heteroaryl carboxamides resulted in PAMs. nih.gov Similarly, the development of pyrazolo[3,4-b]pyridine scaffolds has yielded compounds with potent biological activities, such as α-amylase inhibition. mdpi.com The addition of these nitrogen-containing heterocyclic rings can introduce new hydrogen bond donor and acceptor sites, alter the electronic distribution of the molecule, and modify its physicochemical properties, all of which can be fine-tuned to optimize potency and selectivity for a given biological target.

High-Throughput Screening and Lead Candidate Identification in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their potential biological activity. nih.gov This automated process utilizes miniaturized assays to generate a wealth of data on how molecules interact with specific biological targets. nih.govenamine.net In the context of pyridine derivatives, including those structurally related to this compound, HTS plays a crucial role in identifying initial "hits"—compounds that exhibit a desired biological effect. nih.govnih.gov

The process begins with the design of an assay that measures a specific cellular response, such as cell viability, enzyme activity, or receptor binding. nih.gov Large compound libraries, which can contain millions of diverse molecules, are then screened using robotic systems. nih.govenamine.net The data generated is analyzed to identify compounds that show significant activity, which are then selected for further investigation. These "hits" undergo a process of validation and confirmation to eliminate false positives.

Once a hit is confirmed, it becomes a starting point for lead optimization. Medicinal chemists synthesize analogues of the hit compound to explore the structure-activity relationship (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative process of design, synthesis, and testing is essential for developing a promising lead candidate that can be advanced into preclinical and clinical development. While specific HTS campaigns for this compound are not extensively detailed in publicly available literature, the general principles of HTS are broadly applied to the pyridine class of compounds to discover novel therapeutic agents for a wide range of diseases. nih.govresearchgate.net

| HTS Parameter | Description | Relevance to Pyridine Derivatives |

| Assay Type | Biochemical, cell-based, or biophysical assays are used to measure the compound's effect on a target. | Assays for kinases, proteases, and GPCRs are common for screening pyridine libraries. |

| Compound Library | Large, diverse collections of small molecules. | Can include focused libraries of pyridine derivatives or broad, diversity-oriented libraries. |

| Hit Criteria | Statistical thresholds used to identify active compounds from the screening data. | Typically defined by measures such as Z-score or percent inhibition. |

| Lead Optimization | Iterative chemical modification of a hit to improve its drug-like properties. | SAR studies on pyridine scaffolds aim to enhance potency and reduce off-target effects. mdpi.com |

Mechanism of Action in Biological Systems

The mechanism of action of pyridine derivatives is diverse, reflecting the versatility of the pyridine scaffold in interacting with a wide array of biological targets. nih.govnih.gov These compounds are known to exert their effects by engaging with enzymes, receptors, and signaling pathways that are critical in various disease processes. nih.govresearchgate.net For instance, many pyridine-containing compounds function as inhibitors of protein kinases, a class of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. nih.gov

Derivatives of 2-aminopyridine (B139424), to which this compound belongs, have been investigated for a range of biological activities. For example, certain substituted 2-aminopyridines have been shown to act as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes. nih.gov The specific mechanism of action of this compound would depend on the particular biological target it interacts with, and detailed studies would be required to elucidate the precise molecular interactions that underpin its biological effects.

| Target Class | Example | Potential Effect of Pyridine Derivatives |

| Enzymes | Protein Kinases, Cyclooxygenases | Inhibition of catalytic activity, modulation of signaling pathways. nih.gov |

| Receptors | G-protein coupled receptors (GPCRs), Ion channels | Agonist or antagonist activity, modulation of cellular responses. |

| Signaling Pathways | MAPK/ERK pathway, PI3K/Akt pathway | Upregulation or downregulation of pathway activity, impacting cell proliferation and survival. |

In vitro and In vivo Biological Evaluation

The biological evaluation of novel compounds is a critical step in the drug discovery process, typically involving a combination of in vitro (laboratory-based) and in vivo (in living organisms) studies. mdpi.commdpi.com For pyridine derivatives, in vitro assays are employed to determine their potency, selectivity, and mechanism of action at the molecular and cellular level. researchgate.net

In vitro studies often begin with biochemical assays to measure the direct interaction of a compound with its purified target, such as an enzyme or receptor. mdpi.com This is followed by cell-based assays, where the compound's effect on cellular processes like proliferation, apoptosis, or signaling is assessed in cultured cells. researchgate.net For example, the antiproliferative activity of pyridine derivatives has been evaluated against various cancer cell lines to determine their potential as anticancer agents. nih.govresearchgate.net

Compounds that demonstrate promising activity in vitro are then advanced to in vivo studies, which are essential for understanding how the compound behaves in a complex biological system. nih.govmdpi.com These studies, often conducted in animal models, provide valuable information on the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effect of the compound on the body). mdpi.com For instance, in vivo studies with 2-amino-4-methylpyridine (B118599) analogues have been used to assess their potential as imaging agents for detecting iNOS expression in inflammatory conditions. nih.gov

| Evaluation Type | Purpose | Examples of Assays/Models |

| In Vitro | To assess biological activity and mechanism at the molecular and cellular level. researchgate.net | Enzyme inhibition assays, cell viability assays (e.g., MTT), receptor binding assays. researchgate.netmdpi.com |

| In Vivo | To evaluate the efficacy, pharmacokinetics, and safety in a living organism. nih.gov | Animal models of disease (e.g., xenograft models for cancer), biodistribution studies. nih.gov |

Comparative Biological Activities with Analogous Pyridine Derivatives

The biological activity of pyridine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial for understanding how modifications to the chemical structure influence the compound's biological effects. nih.gov

For 2-aminopyridine derivatives, the presence of different functional groups can lead to a wide range of biological activities. For example, a study on the antiproliferative activity of various pyridine derivatives found that the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance their activity against cancer cell lines. nih.govresearchgate.netnih.gov Conversely, the introduction of bulky groups or halogen atoms was found to decrease antiproliferative activity. nih.govresearchgate.net

When comparing this compound to other analogous pyridine derivatives, it is the isopropyl group at the 4-position that is a key distinguishing feature. This bulky, hydrophobic group would be expected to influence the compound's interaction with its biological target, as well as its pharmacokinetic properties. For instance, in a series of 2-amino-4-methylpyridine analogues designed as iNOS inhibitors, the substitution at the 6-position was found to be critical for activity. nih.gov A similar detailed SAR study would be necessary to fully understand the biological potential of this compound in comparison to other pyridine derivatives.

| Compound/Substituent | Observed Biological Activity | Reference |

| 2-amino-3-cyanopyridine derivatives | Anticancer, antibacterial, anti-inflammatory | nih.gov |

| Pyridine derivatives with -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.govresearchgate.netnih.gov |

| Pyridine derivatives with halogen or bulky groups | Lower antiproliferative activity | nih.govresearchgate.net |

| 6-substituted 2-amino-4-methylpyridine analogues | iNOS inhibition | nih.gov |

Computational and Theoretical Investigations of Isopropylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Isopropylpyridin-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic properties. mdpi.com

These calculations provide access to key electronic descriptors that govern the molecule's reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests higher reactivity.

Other calculated parameters include the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness are also derived from DFT calculations to provide a comprehensive understanding of the molecule's chemical behavior. mdpi.com

Table 1: Representative Electronic Properties from DFT Calculations

| Parameter | Description | Typical Information Yielded |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |

| MEP Surface | Molecular Electrostatic Potential mapped on electron density | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

The initial step in molecular docking involves identifying the binding site or "pocket" on the target protein. This is often the active site of an enzyme or a receptor binding domain. The three-dimensional structure of the target protein, typically obtained from sources like the Protein Data Bank (PDB), is used. mdpi.com Docking algorithms then place the ligand into this pocket in various possible conformations and orientations. For derivatives of pyridin-2-amine, targets have included cyclin-dependent kinases (CDKs), which are crucial in cancer research. nih.govnih.gov The analysis of these docked poses helps in understanding the key amino acid residues that form the binding pocket and are essential for interaction. mdpi.com

Once the ligand is docked, a scoring function is used to estimate the binding affinity, often expressed in kcal/mol. mdpi.com A lower binding energy value indicates a more stable and favorable interaction. These simulations can predict various types of interactions between this compound and the target's amino acid residues. These interactions include:

Hydrogen Bonds: Crucial for specificity and stability, often involving the amine group of the ligand.

Hydrophobic Interactions: Involving the isopropyl and pyridine (B92270) ring moieties.

Pi-Pi Stacking or Pi-Cation Interactions: Arising from the aromatic pyridine ring. mdpi.com

By analyzing these interactions, researchers can understand the structural basis of the ligand's activity and suggest modifications to improve its binding affinity and selectivity. nih.gov

Table 2: Example of Molecular Docking Interaction Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | LYS33, ASP145 | Hydrogen Bond, Electrostatic |

| Cyclin-Dependent Kinase 4 (CDK4) | -8.1 | ILE12, LYS35 | Hydrophobic, Electrostatic |

| Cyclin-Dependent Kinase 6 (CDK6) | -7.9 | ASP163, ILE19 | Hydrogen Bond, Hydrophobic |

Note: This data is illustrative for similar compounds and not specific to this compound. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. researchgate.net For the this compound-target complex, an MD simulation can assess the stability of the docked pose and explore the conformational flexibility of both the ligand and the protein. mdpi.com

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the system over the simulation period. mdpi.com A stable RMSD suggests that the ligand remains securely bound in the pocket. Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein or ligand are more flexible. These simulations validate the docking results and provide a more realistic representation of the interactions in a physiological environment. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Before a compound can be considered for further development, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling predicts these properties using computational models, offering a rapid and cost-effective screening method. nih.govmdpi.com This approach helps to identify potential liabilities early in the drug discovery process. mdpi.com

For this compound, ADMET prediction tools can estimate various parameters:

Absorption: Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.

Distribution: Estimation of plasma protein binding.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Information related to the compound's clearance from the body.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

Various computational models are built on large datasets of experimental results and use molecular descriptors to make these predictions. researchgate.net

Table 3: Representative In Silico ADMET Predictions

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low / High | Determines potential for CNS activity |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| hERG Inhibition | Low risk | Lower risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity |

Note: These values are illustrative of the types of predictions made. mdpi.comopastpublishers.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. mdpi.com

To build a QSAR model for analogues of this compound, a dataset of compounds with known biological activities is required. Molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that correlates these descriptors with activity. nih.gov

The resulting model can be used to:

Predict the activity of novel derivatives of this compound.

Identify which structural features (descriptors) are most important for enhancing or diminishing activity.

Guide the rational design and optimization of more potent and selective lead compounds. nih.gov